molecular formula C22H28N4O3 B2524660 (E)-3-(3,4-dimethoxyphenyl)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acrylamide CAS No. 1799254-98-0

(E)-3-(3,4-dimethoxyphenyl)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acrylamide

Cat. No.: B2524660
CAS No.: 1799254-98-0
M. Wt: 396.491
InChI Key: IFDLSAJMDXPXRV-CSKARUKUSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acrylamide is a potent and selective agonist for the orphan G-protein coupled receptor 52 (GPR52) source . GPR52 is a CNS-enriched receptor that is considered a promising non-dopaminergic target for psychiatric disorders, including schizophrenia and Huntington's disease source . Activation of GPR52 by this agonist has been demonstrated to modulate key signaling pathways, including the stimulation of cAMP production, which is implicated in the regulation of dopamine and glutamate neurotransmission source . Its research value lies in its utility as a pharmacological tool for investigating the pathophysiology of psychosis and for validating GPR52 as a novel therapeutic target. Studies utilizing this compound are focused on elucidating the receptor's role in behavior and its potential to produce an antipsychotic-like effect without inducing extrapyramidal side effects, which are commonly associated with traditional antipsychotic drugs that directly target dopamine D2 receptors source . This makes it a critical compound for advancing the development of next-generation therapeutics for central nervous system disorders.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-16-13-18(25-22(24-16)26-11-5-4-6-12-26)15-23-21(27)10-8-17-7-9-19(28-2)20(14-17)29-3/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,23,27)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDLSAJMDXPXRV-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acrylamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

  • Acrylamide Backbone : Provides a reactive site for biological interactions.
  • Dimethoxyphenyl Group : May influence the lipophilicity and bioactivity.
  • Pyrimidinyl-Piperidinyl Moiety : Implicated in receptor interactions and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects.
  • Receptor Modulation : It may bind to certain receptors, affecting cellular signaling pathways crucial for various physiological processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds within the same structural class. For instance, derivatives of pyrimidine have shown significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for active derivatives range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Activity
Derivative 7b0.22Strong
Derivative 5a0.25Moderate

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of this compound. In vitro studies have demonstrated that certain derivatives exhibit selective cytotoxicity toward cancer cell lines while sparing normal cells.

Case Studies

  • Anti-Cancer Activity : A study investigated a related compound's ability to induce apoptosis in breast cancer cells. The results indicated that the compound could significantly reduce cell viability and induce programmed cell death through caspase activation.
  • Inflammation Models : In animal models of inflammation, administration of this class of compounds led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Ring

Compound 1203435-83-9 (CAS)
  • Structure : Replaces piperidine with a 2-methylimidazole group.
  • Molecular formula : C22H26N6O3 (MW: 422.5).
Compound 1448140-40-6 (CAS)
  • Structure : Substitutes piperidine with a 1,2,4-triazole and replaces 3,4-dimethoxyphenyl with 2-chlorophenyl.
  • Molecular formula : C15H12ClN7O (MW: 326.74).
  • Triazole may enhance metabolic stability.

Substituent Variations on the Aromatic Ring

Compound 12s ()
  • Structure: 4-ethoxy-3-methoxyphenyl group with a pyridinylpyrimidinylamino substituent.
  • Molecular formula : C28H28N5O3 (MW: 482.22).
  • Impact : Ethoxy substitution increases steric hindrance and lipophilicity compared to methoxy. Pyridine introduces basicity, affecting solubility and bioavailability.
Compound 5012 ()
  • Structure : 4-Nitrophenyl and tolyl groups.

Computational and Experimental Comparisons

  • Structural Similarity Analysis :

    • Tanimoto Coefficients : Used to quantify similarity via chemical fingerprints (e.g., MACCS, ECFP4). Higher scores indicate shared pharmacophores .
    • Graph-Based Methods : Direct subgraph matching identifies conserved motifs (e.g., acrylamide linkage) but is computationally intensive .
  • Electrophilicity and Toxicity :

    • GSH Binding Assays : Compounds with acrylamide groups (e.g., PF-06747775 in ) show varied glutathione conjugation rates, correlating with electrophilicity and off-target risks .
    • Read-Across Predictions : Structural alerts (e.g., nitro groups) in analogues like 5012 may predict hepatotoxicity .

Data Tables

Table 1: Structural and Molecular Comparison

Compound CAS Number Molecular Formula Molecular Weight Key Substituents
Target Compound 1799254-98-0 C22H28N4O3 396.5 3,4-Dimethoxyphenyl, piperidine
1203435-83-9 1203435-83-9 C22H26N6O3 422.5 2-Methylimidazole
1448140-40-6 1448140-40-6 C15H12ClN7O 326.74 2-Chlorophenyl, 1,2,4-triazole
12s () N/A C28H28N5O3 482.22 4-Ethoxy-3-methoxyphenyl, pyridine

Q & A

Q. What are the key steps and reagents for synthesizing (E)-3-(3,4-dimethoxyphenyl)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acrylamide?

  • Methodological Answer : The synthesis typically involves:
  • Condensation : Reacting 3,4-dimethoxyphenylacrylic acid derivatives with a pyrimidine-containing amine via coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooling conditions .
  • Piperidine Substitution : Introducing the piperidine moiety to the pyrimidine ring using nucleophilic substitution, often under reflux in ethanol .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) and recrystallization (ethanol/water) to achieve >95% purity .
  • Key Reagents : α-Bromoacrylic acid derivatives, EDCI, piperidine, and DMF as a solvent .

Q. How is structural integrity confirmed for this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., in DMSO-d6_6) identify proton environments (e.g., methoxy groups at δ ~3.7 ppm, acrylamide doublet at δ ~6.5–7.4 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ ion matching calculated mass) .
  • Elemental Analysis : Validates C, H, N, and O percentages within ±0.3% of theoretical values .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Methodological Answer :
  • Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance coupling reactions, while ethanol or THF is optimal for substitution steps .
  • Temperature : Ice-cooling (0–5°C) prevents side reactions during EDCI-mediated coupling; reflux (~80°C) accelerates nucleophilic substitutions .
  • Catalysts : Piperidine acts as both a reactant and base in substitution steps .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemistry or conformation?

  • Methodological Answer :
  • SHELX Suite : Use SHELXL for refining crystal structures, leveraging high-resolution data (e.g., <1.0 Å) to model the (E)-configuration of the acrylamide double bond and piperidine ring puckering .
  • Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for bulky substituents like the 3,4-dimethoxyphenyl group .
  • Validation : R-factor <5% and electron density maps confirm absence of disorder in the pyrimidine-methyl group .

Q. What structure-activity relationships (SAR) are suggested by analogous compounds?

  • Methodological Answer :
  • Pyrimidine Modifications : Trifluoromethyl or cyclopropyl substitutions at the pyrimidine 6-position (as in ) enhance lipophilicity and target affinity .
  • Acrylamide Linker : The (E)-configuration is critical for bioactivity; replacing it with (Z) or saturated chains reduces potency .
  • Methoxy Positioning : 3,4-Dimethoxy groups improve solubility and π-π stacking vs. mono-methoxy analogs (e.g., 4-methoxy derivatives in ) .

Q. How to address contradictions in reported synthetic yields or biological data?

  • Methodological Answer :
  • Yield Discrepancies : Compare reaction scales (e.g., 10 mmol vs. 100 mmol) and purification methods (e.g., column chromatography vs. recrystallization) across studies .
  • Biological Variability : Standardize assay conditions (e.g., cell lines, IC50_{50} protocols) and validate against reference compounds (e.g., doxorubicin for cytotoxicity) .
  • Statistical Analysis : Use ANOVA or Student’s t-test to assess significance of reported differences in activity (e.g., p <0.05) .

Q. What computational methods predict interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding to kinase domains (e.g., EGFR), focusing on hydrogen bonds between the acrylamide carbonyl and Lys/Arg residues .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of the piperidine-pyrimidine moiety in hydrophobic pockets .
  • QSAR Models : CoMFA/CoMSIA correlates 3,4-dimethoxy substitution with enhanced inhibitory activity (r2^2 >0.8) .

Q. How to design stability studies under physiological conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48 hrs; acrylamide bonds are prone to hydrolysis at >40°C .
  • Photostability : Expose to UV light (λ = 254 nm) and track decomposition by NMR; methoxy groups may reduce photosensitivity vs. nitro analogs .
  • Oxidative Resistance : Test in H2_2O2_2 (3% v/v) to evaluate piperidine ring oxidation .

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